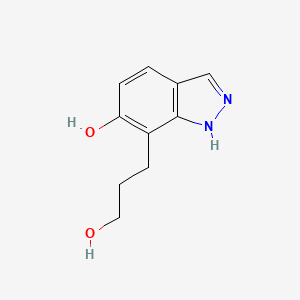

6-Hydroxy-1H-indazole-7-propanol

Description

Contextualization of the Indazole Scaffold in Heterocyclic Chemistry

The indazole, or benzopyrazole, is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This bicyclic system can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable and predominant form. nih.govjmchemsci.com The indazole nucleus is a crucial component in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.gov Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of therapeutic agents. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct physicochemical and biological properties. nih.gov The exploration of these derivatives has become a significant area of focus in drug discovery, with numerous indazole-containing compounds having entered clinical trials or received FDA approval for treating a range of diseases. rsc.orgpnrjournal.com

Significance of Hydroxyl and Propanol (B110389) Substitutions on Indazole Derivatives

The introduction of functional groups onto the indazole scaffold plays a pivotal role in modulating its biological activity. The hydroxyl (-OH) group, in particular, is a key player in molecular recognition and can significantly influence a compound's pharmacokinetic profile.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. wikipedia.org For instance, the hydroxyl group is crucial for the interaction of 5-HT with its receptor, forming a critical hydrogen bond. wikipedia.org The position of the hydroxyl group on the indazole ring can dictate the molecule's orientation within a binding pocket, thereby affecting its inhibitory potency and selectivity. Research on 5-hydroxy-1H-indazoles has led to the development of luminescent materials, highlighting the diverse applications of hydroxylated indazoles. researchgate.net

The propanol group, a three-carbon chain with a hydroxyl group, introduces both alkyl and hydroxyl functionalities. While the specific impact of a 7-propanol substitution on a 6-hydroxy-1H-indazole core is not extensively documented, we can infer its potential contributions. The alkyl portion of the propanol group can enhance lipophilicity, potentially improving membrane permeability. The terminal hydroxyl group can engage in hydrogen bonding, similar to a simple hydroxyl substituent. Propanol itself is a common solvent and is found in the structure of various pharmaceuticals, such as propranolol, a beta-blocker where the propanolamine (B44665) side chain is crucial for its activity. byjus.comgeeksforgeeks.orgnih.gov The presence of a propanol group could, therefore, offer a combination of steric bulk, flexibility, and hydrogen bonding capacity, which can be fine-tuned to optimize interactions with a specific biological target.

Overview of Academic Research Perspectives on Indazole Analogues

Academic and industrial research on indazole analogues is a vibrant and rapidly expanding field. The primary focus has been on the synthesis of novel derivatives and the evaluation of their biological activities against various diseases. nih.govnih.gov Synthetic strategies often involve the functionalization of the indazole core at different positions to explore the structure-activity relationships (SAR). rsc.orgmdpi.com

The development of new synthetic methodologies, such as C-H activation and cross-coupling reactions, has enabled the efficient and regioselective synthesis of a wide range of functionalized indazoles. researchgate.netacs.orgresearchgate.netorganic-chemistry.org These advancements have accelerated the discovery of indazole-based compounds with potent and selective activities.

The biological activities of indazole derivatives are diverse and well-documented. They have shown promise as anti-cancer agents, anti-inflammatory molecules, and inhibitors of various enzymes. rsc.orgpnrjournal.com The ability to modify the indazole scaffold at multiple positions provides a powerful tool for medicinal chemists to optimize the pharmacological properties of these compounds, leading to the development of new and effective therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

7-(3-hydroxypropyl)-1H-indazol-6-ol |

InChI |

InChI=1S/C10H12N2O2/c13-5-1-2-8-9(14)4-3-7-6-11-12-10(7)8/h3-4,6,13-14H,1-2,5H2,(H,11,12) |

InChI Key |

KNTXBIGSMBQAKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)CCCO)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 6 Hydroxy 1h Indazole 7 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

Proton NMR spectroscopy would be essential for identifying the number of different types of protons and their connectivity in 6-Hydroxy-1H-indazole-7-propanol.

Predicted Chemical Shifts (δ) in ppm:

Indazole Ring Protons: The protons on the indazole ring (H3, H4, and H5) would likely appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact shifts would be influenced by the electron-donating hydroxyl group and the propanol (B110389) substituent.

Propanol Chain Protons: The three sets of protons on the propanol side chain (-CH₂-CH₂-CH₂-OH) would exhibit characteristic shifts. The CH₂ group attached to the indazole ring would likely be the most downfield of the three, followed by the CH₂ adjacent to the hydroxyl group. The central CH₂ group would be expected to resonate at an intermediate chemical shift.

Hydroxyl and Amine Protons: The protons of the phenolic hydroxyl (-OH) and the indazole amine (-NH) groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The propanol's hydroxyl proton would also be a broad singlet.

Predicted Coupling Patterns:

The protons on the propanol chain would exhibit triplet-triplet coupling, providing clear evidence for the propyl chain.

The aromatic protons of the indazole ring would show coupling patterns (e.g., doublets, triplets) that would help to confirm their positions on the ring.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.8 - 8.2 | s | - |

| H-4 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-5 | 7.0 - 7.4 | d | 8.0 - 9.0 |

| Ar-OH | 9.0 - 10.0 | br s | - |

| NH | 12.0 - 13.0 | br s | - |

| -CH₂- (alpha to ring) | 2.8 - 3.2 | t | 7.0 - 8.0 |

| -CH₂- (beta to ring) | 1.8 - 2.2 | m | 7.0 - 8.0 |

| -CH₂- (gamma to ring) | 3.5 - 3.9 | t | 6.0 - 7.0 |

| -CH₂-OH | 4.5 - 5.5 | br s | - |

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted Chemical Shifts (δ) in ppm:

Indazole Ring Carbons: The eight carbon atoms of the indazole ring system would show distinct signals in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C-6) would be significantly shifted downfield.

Propanol Chain Carbons: The three carbon atoms of the propanol chain would appear in the aliphatic region (δ 10-70 ppm).

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 130 - 135 |

| C-3a | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| -CH₂- (alpha to ring) | 25 - 30 |

| -CH₂- (beta to ring) | 30 - 35 |

| -CH₂- (gamma to ring) | 60 - 65 |

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Heteroatom Environment

Nitrogen NMR would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole (B372694) ring. However, experimental data for this specific compound is not available.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Molecular Ion Peak: The exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected to be observed, confirming the molecular formula C₁₀H₁₂N₂O₂.

Fragmentation Pattern: Key fragmentation would likely involve the loss of the propanol side chain or parts of it (e.g., loss of H₂O, C₃H₇O). Cleavage of the indazole ring could also occur under high-energy conditions.

Predicted Mass Spectrometry Data Table

| m/z Value | Predicted Identity |

| 192.09 | [M]⁺ |

| 175.09 | [M-OH]⁺ |

| 149.07 | [M-C₃H₇]⁺ |

| 133.05 | [M-C₃H₇O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expected Absorption Bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected for the hydroxyl groups.

N-H Stretching: A peak in the range of 3100-3500 cm⁻¹ would correspond to the N-H bond of the indazole ring.

C-H Stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region would indicate the C-O bond of the alcohol.

Predicted IR Data Table

| Wavenumber (cm⁻¹) | Predicted Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol and phenol) |

| 3100-3500 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1450-1600 | C=C and C=N aromatic ring stretch |

| 1000-1260 | C-O stretch (alcohol) |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography could provide the definitive three-dimensional structure of this compound if a suitable single crystal can be obtained. This technique would confirm the connectivity of the atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. As no synthesis of this compound has been reported, no crystallographic data is available.

Chromatographic Techniques for Purity Assessment and Derivative Separation

The purity of this compound and the separation of its derivatives are critical for its application in research and development. Chromatographic techniques are fundamental in achieving the high levels of purity required for accurate spectroscopic analysis and for the isolation of specific derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the quantitative analysis and purification of indazole derivatives. In a typical HPLC setup for the analysis of compounds structurally related to this compound, a reversed-phase column is often employed. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

For instance, in the analysis of related compounds, specific retention times can be used for identification and quantification. While direct data for this compound is not publicly available, analogous separations of similar heterocyclic compounds demonstrate the utility of this method. The retention time is a key parameter for qualitative analysis, confirmed by comparing it to that of a known standard.

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Compounds

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents typical starting parameters for method development for a compound like this compound, based on common practices for similar aromatic and heterocyclic compounds.

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of chemical reactions involving this compound. In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in their separation.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. By comparing the Rf value of a sample spot to that of a standard, one can tentatively identify the presence of this compound and any impurities. Visualization of the spots is often achieved under UV light, where fluorescent compounds can be seen, or by using staining reagents.

Table 2: Representative TLC System for Separation of Aromatic Alcohols

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

This table provides an example of a common TLC system that could be adapted for the analysis of this compound.

The separation of derivatives of this compound, which may be formed during synthesis or degradation, is also effectively managed by these chromatographic techniques. The choice between HPLC and TLC often depends on the specific requirements of the analysis, with HPLC being preferred for high-resolution separation and quantification, and TLC for rapid screening.

Dear User,

Following a comprehensive search of scientific literature and computational chemistry databases, we were unable to locate any specific theoretical and computational investigations for the chemical compound “this compound.”

Therefore, we are unable to generate the requested article with the specified content for each section and subsection, as no published research data appears to be available for this specific compound. To adhere to the strict requirements of your request and maintain scientific integrity, we cannot create content that is not supported by verifiable research.

We recommend verifying the compound name or exploring if research exists under a different nomenclature. Should you have information on existing studies for this compound, we would be pleased to assist further.

Theoretical and Computational Investigations of 6 Hydroxy 1h Indazole 7 Propanol

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is instrumental in predicting and understanding how a molecule will interact with other molecules, particularly in the context of intermolecular interactions such as hydrogen bonding and electrophilic or nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

In an MEP map, different colors represent varying electrostatic potential values. Typically, regions of negative electrostatic potential, which are prone to electrophilic attack, are colored in shades of red and yellow. researchgate.net Conversely, areas with positive electrostatic potential, indicating sites for potential nucleophilic attack, are depicted in blue. researchgate.net The intensity of the color corresponds to the strength of the potential.

For a molecule like 6-Hydroxy-1H-indazole, the MEP map would highlight specific regions of interest. The oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring are expected to be regions of high electron density, thus appearing as red or yellow areas on the MEP map. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. For instance, in a related hydroxy-substituted compound, the oxygen atom of the hydroxyl group was identified as a primary site for electrophilic attack, with a calculated negative molecular electrostatic potential value. researchgate.net

Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom attached to the nitrogen in the indazole ring would be electron-deficient, creating a positive electrostatic potential. These areas, shown in blue, would be susceptible to nucleophilic attack and could act as hydrogen bond donors.

The specific values of the MEP can be quantified to compare the reactivity of different sites within the molecule. While specific data for 6-Hydroxy-1H-indazole-7-propanol is unavailable, the following table illustrates typical MEP values for a representative substituted indazole derivative as found in computational studies of similar molecules.

| Atom/Region | Predicted MEP Value (a.u.) | Interpretation |

| Oxygen of Hydroxyl Group | -0.042 | High negative potential; likely site for electrophilic attack and hydrogen bond acceptor. researchgate.net |

| Nitrogen (N1 of Indazole) | Variable | Potential can be influenced by substitution; generally a region of negative potential. |

| Nitrogen (N2 of Indazole) | Variable | Potential can be influenced by substitution; generally a region of negative potential. |

| Hydrogen of Hydroxyl Group | Positive | High positive potential; likely site for nucleophilic attack and hydrogen bond donor. |

Note: The values presented are illustrative and based on computational studies of similar heterocyclic compounds. The actual MEP values for this compound would require specific computational analysis.

Application of Structure-Based and Ligand-Based Drug Design Principles

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including as anti-inflammatory and anticancer agents. chemimpex.comnih.govresearchgate.netnih.gov The design and optimization of these derivatives heavily rely on the principles of structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structural information of the biological target, such as an enzyme or a receptor, to design and develop inhibitors. nih.gov This approach is feasible when the crystal structure of the target protein has been determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a key SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. researchgate.net

In the context of indazole derivatives, SBDD has been employed to develop potent inhibitors for various kinases, which are often implicated in cancer. For example, researchers have used the known crystal structure of a specific kinase to design indazole-based inhibitors that fit precisely into the active site, forming favorable interactions and leading to high potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. nih.gov This approach relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are central to LBDD. nih.gov

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. For indazole derivatives, a pharmacophore model might include a hydrogen bond donor (the N-H of the indazole), a hydrogen bond acceptor (the nitrogen atoms or the hydroxyl group), and an aromatic ring. By screening virtual libraries of compounds against this pharmacophore model, new potential inhibitors can be identified.

The following table summarizes the application of these design principles to various indazole derivatives found in research literature.

| Indazole Derivative Type | Therapeutic Target | Drug Design Approach | Key Findings |

| 1H-Indazole-3-carboxamides | PAK1 (p21-activated kinase 1) | Structure-Activity Relationship (SAR) analysis | Identification of potent and selective inhibitors for anti-tumor migration. nih.gov |

| Indazol-pyrimidine derivatives | Caspase-3 | Molecular Docking and MD Simulation | Design of new anticancer agents that induce apoptosis. nih.gov |

| General 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Molecular Docking and MD Simulation | Evaluation as potent anti-inflammatory agents. researchgate.net |

| Substituted 1H-Indazoles | Epidermal Growth Factor Receptor (EGFR) | Structure-guided drug design | Development of potent kinase inhibitors for cancer therapy. nih.gov |

The integration of both SBDD and LBDD approaches provides a powerful platform for the rational design of novel indazole-based therapeutic agents with improved efficacy and safety profiles.

Mechanistic and Target Oriented Biological Activity Studies of 6 Hydroxy 1h Indazole 7 Propanol and Analogues

Neuropharmacological Research Investigations

The potential of 6-Hydroxy-1H-indazole-7-propanol as a neuroprotective agent has been explored in various preclinical models, shedding light on its mechanisms of action.

Neuroprotective Effects in Preclinical Disease Models

In a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-Hydroxy-1H-indazole demonstrated a protective role for dopaminergic neurons. nih.gov Treatment with this indazole derivative led to a reduction in the loss of these critical neurons in the substantia nigra region of the brain. nih.gov Furthermore, it increased the concentration of dopamine (B1211576) in the striatum and elevated the expression of tyrosine hydroxylase, an essential enzyme in dopamine synthesis. nih.gov These biochemical improvements were accompanied by an alleviation of behavioral impairments typically observed in this Parkinson's disease model. nih.gov

The use of neurotoxins like MPTP and 6-hydroxydopamine in animal models is a common strategy to simulate the neurodegenerative processes of Parkinson's disease and to investigate potential neuroprotective therapies. nih.gov These models have been instrumental in identifying compounds that can offer protection against neuronal damage. nih.gov

Molecular Mechanisms of Neuroprotection

A key finding from the MPTP mouse model study was the link between the neuroprotective effects of 6-Hydroxy-1H-indazole and the inactivation of Tau protein. nih.gov The administration of MPTP resulted in the hyperphosphorylation of Tau, a pathological hallmark of several neurodegenerative diseases. nih.gov However, treatment with 6-Hydroxy-1H-indazole was found to decrease the levels of this hyperphosphorylated Tau. nih.gov This suggests that the neuroprotective mechanism of the compound is, at least in part, related to its ability to interfere with Tau pathology. nih.gov

Enzyme and Receptor Modulatory Activities

Beyond its neuroprotective effects, this compound and its analogues have been investigated for their ability to modulate various enzymes and receptors, indicating a broad spectrum of potential therapeutic applications.

Kinase Inhibition Profiling

Research has shown that the signaling pathway involving PI3K (Phosphoinositide 3-kinase), PDK1 (Phosphoinositide-dependent kinase 1), and mTOR (mammalian target of rapamycin) is crucial in cell growth, proliferation, and survival. nih.govmdpi.com Dysregulation of this pathway is implicated in various cancers. mdpi.com PDK1, in particular, can independently activate this signaling cascade. nih.govmdpi.com

In the context of cancer therapy, dual inhibitors targeting both PI3K and histone deacetylases (HDACs) have been developed. mdpi.com For instance, the dual inhibitor CUDC-907 has been shown to inhibit the PI3K/AKT signaling pathway and HDAC function, leading to the suppression of tumor growth. mdpi.com This compound was found to inhibit the phosphorylation of key proteins in the pathway, including p-PDK1. mdpi.com

Furthermore, the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis, can be influenced by inhibitors of Glutathione (B108866) S-transferase P1-1 (GSTP1-1). nih.gov Some GSTP1-1 inhibitors can trigger the dissociation of the GSTP1-1/JNK complex, leading to the activation of the JNK-mediated apoptotic pathway. nih.gov In some cancer cell lines, this process has been shown to be independent of reactive oxygen species (ROS), while in others, a ROS-mediated apoptosis involving the p38MAPK signal transduction pathway also occurs. nih.gov

The table below summarizes the kinases and their roles mentioned in the text.

| Kinase | Full Name | Role |

| PI3K | Phosphoinositide 3-kinase | Regulates cell growth, proliferation, and survival. nih.govmdpi.com |

| PDK1 | Phosphoinositide-dependent kinase 1 | Activates the PI3K/AKT/mTOR signaling pathway. nih.govmdpi.com |

| mTOR | mammalian target of rapamycin | A key component of the PI3K/AKT signaling pathway involved in cell growth. nih.gov |

| JNK | c-Jun N-terminal kinase | Involved in apoptosis and can be activated by the dissociation of the GSTP1-1/JNK complex. nih.gov |

| HDAC6 | Histone Deacetylase 6 | Involved in the regulation of gene expression and is a target in cancer therapy. mdpi.com |

| AKR1C1 | Aldo-keto reductase family 1 member C1 | Not detailed in the provided context. |

| AKR1C3 | Aldo-keto reductase family 1 member C3 | Not detailed in the provided context. |

Serotonin (B10506) Receptor Agonism Studies

The serotonin system, and specifically the 5-HT2C receptor, has been a target for therapeutic intervention in a variety of disorders. nih.gov Agonists of the 5-HT2C receptor have been investigated for their potential in treating conditions beyond obesity, including substance abuse disorders. nih.gov The neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is involved in regulating a wide range of behavioral and cognitive functions. nih.gov The 5-HT7 receptor, another member of the serotonin receptor family, is also under investigation for its role in central nervous system disorders. nih.gov

Inhibition of Other Key Enzymes

Glutathione S-transferase P1-1 (GSTP1-1)

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of compounds. researchgate.netmdpi.com The GSTP1-1 isoform is of particular interest in cancer research as its overexpression is linked to multidrug resistance. researchgate.netmdpi.com Therefore, the development of potent GSTP1-1 inhibitors is an active area of research. researchgate.net These enzymes catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to eliminate from the body. frontiersin.org GSTP1-1 is known to be overexpressed in several human cancers, including those of the lung, colon, and stomach. frontiersin.org The inhibition of GSTP1-1 is a strategy to overcome resistance to chemotherapy. researchgate.net

COX-1/COX-2

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923), molecules involved in inflammation, pain, and fever. nih.govclevelandclinic.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.com While COX-1 is involved in protecting the stomach lining, both COX-1 and COX-2 contribute to inflammation. clevelandclinic.org Research suggests that the inhibition of both COX-1 and COX-2 is necessary for the gastric damage associated with NSAIDs. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. clevelandclinic.org

Antimicrobial Efficacy in Preclinical Models

The indazole scaffold has been identified as a promising framework for the development of new antimicrobial agents. Research has explored its efficacy against a range of bacterial and fungal pathogens.

Indazole derivatives have demonstrated notable antibacterial properties, particularly as a class of novel bacterial type II topoisomerase inhibitors (NBTIs). nih.gov These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.

One study focused on indazole analogues as potent DNA gyrase inhibitors. The potency of these compounds was found to increase with the size of the halogen substituent at the para-position (F << Cl < Br ~ I). nih.gov Analogues with bromine and iodine showed the most potent inhibition of Staphylococcus aureus DNA gyrase, with IC₅₀ values of 0.007 µM and 0.011 µM, respectively. nih.gov This potent enzyme inhibition translated to significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov In general, the inhibitory concentrations and minimum inhibitory concentrations (MICs) were higher for Escherichia coli, indicating greater potency against the Gram-positive S. aureus. nih.gov For instance, an analogue featuring a p-dimethylaminophenyl group was highly active against S. aureus gyrase (IC₅₀ = 0.067 μM) and demonstrated strong antibacterial effects on both S. aureus (MIC = 0.125 µg/mL) and MRSA (MIC = 0.25 µg/mL). nih.gov

Further research into 6-bromo-1H-indazole derivatives tethered to 1,2,3-triazole moieties also confirmed antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The general structural difference between Gram-positive and Gram-negative bacteria, specifically the outer membrane of Gram-negative bacteria, often results in higher resistance to antibacterial agents. nih.gov This may explain the observed differences in potency for some indazole analogues. nih.gov

| Compound Analogue (Substitution) | Target | IC₅₀ (µM) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) |

| p-Bromo Phenyl | S. aureus DNA Gyrase | 0.007 | 0.125 | 0.25 | 4 |

| p-Iodo Phenyl | S. aureus DNA Gyrase | 0.011 | 0.125 | 0.25 | 8 |

| p-Dimethylaminophenyl | S. aureus DNA Gyrase | 0.067 | 0.125 | 0.25 | 4 |

| p-Hydroxymethyl | S. aureus DNA Gyrase | >1 | 16 | 32 | >64 |

| p-Carboxamide Phenyl | S. aureus DNA Gyrase | >1 | 32 | >64 | >64 |

Data sourced from a study on indazole-based DNA gyrase inhibitors. nih.gov

The indazole scaffold is also a key component in the development of new antifungal agents. Candidiasis, an infection caused by Candida species, has seen a rise in resistant strains, making the search for new treatments a priority. nih.gov

In this context, a series of 3-phenyl-1H-indazole carboxamide derivatives were synthesized and evaluated for their in vitro activity against four Candida strains. nih.gov The study found that the 3-phenyl-1H-indazole scaffold was a promising lead for developing new anticandidal agents. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent proved to be the most active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. nih.gov While the tested compounds were generally less potent than the reference drugs, their activity is considered significant for lead optimization in the development of novel anticandidal treatments. nih.gov

| Compound Analogue (Substituent) | C. albicans MIC (µM) | C. glabrata MIC (µM) | C. tropicalis MIC (µM) |

| N-phenylcarboxamide | 128 | 128 | 256 |

| N-(4-fluorophenyl)carboxamide | 128 | 128 | 128 |

| N,N-diethylcarboxamide | 64 | 64 | 128 |

| N-benzylcarboxamide | 256 | 256 | 256 |

| N-(pyridin-2-yl)carboxamide | 256 | 256 | 512 |

Data sourced from a study on the anticandidal evaluation of indazole derivatives. nih.gov

A primary mechanism for the antibacterial action of certain indazole analogues is the inhibition of DNA gyrase. nih.gov DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for replication and transcription. dovepress.com Indazole-based compounds, acting as novel bacterial type II topoisomerase inhibitors (NBTIs), stabilize the complex formed between DNA gyrase and DNA during the cleavage stage. nih.gov This action traps the enzyme on the DNA, leading to irreversible double-stranded DNA breaks and ultimately bacterial cell death. nih.govdovepress.com

Specifically, active indazole compounds have been shown to stabilize single-stranded cleavage complexes with E. coli DNA gyrase. nih.gov A key feature of these inhibitors is their selectivity for the bacterial enzyme over the human equivalent, topoisomerase IIα, which is crucial for minimizing toxicity. nih.gov

Furthermore, the poisoning of DNA gyrase initiates a cascade of cellular events that contribute to cell death. Research has shown that the inhibition of gyrase leads to the generation of superoxide (B77818) and hydroxyl radical oxidative species. dovepress.com This oxidative stress is believed to arise from the breakdown of iron regulatory dynamics, which fuels the Fenton reaction and produces highly destructive hydroxyl radicals that damage DNA, proteins, and lipids, amplifying the primary effect of gyrase inhibition. dovepress.com

Anti-inflammatory and Immunomodulatory Investigations

Indazole and its derivatives have been the subject of significant research for their anti-inflammatory and immunomodulatory potential, targeting key pathways involved in the inflammatory response. dovepress.com

Nuclear factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. The activation of the NF-κB pathway is a central event in inflammation. nih.gov

The indazole derivative benzydamine (B159093) has been shown to exert its anti-inflammatory effects by reducing the release of TNF-α and IL-1β from peripheral blood mononuclear cells. Since NF-κB activation is a key step leading to the production of these cytokines, this suggests that indazole compounds can interfere with the NF-κB signaling cascade.

However, the effect is not universal across all indazole analogues. For example, one study on a galloyl benzamide-based indazole derivative found no significant inhibition of NF-κB, indicating that the ability to modulate this pathway is dependent on the specific molecular structure of the compound. nih.gov

Beyond the NF-κB pathway, indazole derivatives modulate several other inflammatory signaling pathways. Studies have demonstrated that indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) can significantly inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. dovepress.com Among these, 5-aminoindazole showed the highest activity in inhibiting COX-2. dovepress.com

These same compounds also exhibit potent inhibitory effects on pro-inflammatory cytokines. dovepress.com They were found to inhibit the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. dovepress.com

In other research, a series of 1,5-disubstituted indazol-3-ol derivatives were found to be potent inhibitors of 5-lipoxygenase, another important enzyme in the inflammatory cascade that produces leukotrienes. One such compound strongly inhibited the oxidation of arachidonic acid with an IC₅₀ value of 44 nM.

| Compound | Target | IC₅₀ (µM) |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 18.54 |

| Indazole | Interleukin-1β (IL-1β) | 126.87 |

| 5-Aminoindazole | Interleukin-1β (IL-1β) | 114.24 |

| 6-Nitroindazole | Interleukin-1β (IL-1β) | 100.75 |

| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 0.044 |

Data sourced from studies on the anti-inflammatory activity of indazole derivatives. dovepress.com

Antiproliferative and Anticancer Mechanism Research

In Vitro Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Lines

No published data is available on the in vitro cytotoxicity or growth inhibitory effects of this compound against any cancer cell lines.

Investigation of Tubulin Polymerization Inhibition and Microtubule Disorganization

There are no studies available that investigate the effect of this compound on tubulin polymerization or its potential to cause microtubule disorganization in cancer cells.

Cell Cycle Arrest Induction and Pathway Analysis

Information regarding the ability of this compound to induce cell cycle arrest and the associated signaling pathways is not available in the current body of scientific literature.

Mechanisms of Apoptosis Induction

There is no available research detailing the mechanisms by which this compound might induce apoptosis in cancer cells.

Structure Activity Relationship Sar Studies of 6 Hydroxy 1h Indazole 7 Propanol Derivatives

Correlating Hydroxyl Group Substitution Patterns with Biological Potency

The position and nature of substituents on the benzene (B151609) portion of the indazole ring are critical determinants of biological activity. While direct studies on a 6-hydroxy substituent are scarce, research on related analogues provides valuable insights. For instance, in a series of indazole-pyrimidine based derivatives investigated as VEGFR-2 inhibitors, the presence of a methoxy (B1213986) group (a bioisostere for the hydroxyl group) was found to be more favorable for potency compared to hydrophobic groups like alkyl or halogen substituents. nih.gov

Similarly, in the development of 1H-indazole-3-carboxamide derivatives as inhibitors of human GSK-3, the substitution pattern on the indazole ring was crucial. The activity of a compound with a methyl group at the 5-position was lower than that of derivatives with a methoxy group at the same position, highlighting the importance of an oxygen-containing substituent for high potency in that specific series. nih.gov These findings suggest that a hydroxyl group at position 6 could play a significant role in forming key hydrogen bonds with a biological target, potentially enhancing potency. SAR analysis of certain 1H-indazole derivatives has also indicated that substituent groups at the 6-position play a crucial role in inhibitory activity against specific enzymes like IDO1. mdpi.com

Elucidating the Role of Propanol (B110389) Side Chain Length, Branching, and Stereochemistry on Target Interactions

The nature of the side chain attached to the indazole core is a key factor in modulating pharmacological activity. Although no studies specifically detail a 7-propanol side chain, research on other indazole derivatives with aliphatic or other complex side chains provides transferable principles.

For example, in a study of thiazolyl-hydroxamate derivatives designed as selective histone deacetylase 6 (HDAC6) inhibitors, the length of the aliphatic linker chain was systematically varied. This optimization revealed that the linker size was critical for achieving high inhibitory activity and selectivity. nih.gov Docking analyses confirmed that an optimal linker length was necessary to correctly position the pharmacophoric elements within the enzyme's active site. nih.gov This suggests that for 6-Hydroxy-1H-indazole-7-propanol, the three-carbon length of the propanol chain may be an important determinant of its interaction with a target protein.

Furthermore, branching and stereochemistry within the side chain can have profound effects. While specific data on a propanol chain is unavailable, the general principle is that branching can influence the compound's conformation and steric interactions within a binding pocket. Stereochemistry is often a critical factor for bioactivity.

Systematic Investigation of Substituents on the Indazole Core for Pharmacological Profiles

The pharmacological profile of indazole derivatives can be finely tuned by introducing various substituents onto the core structure. researchgate.net The indazole scaffold is versatile and has been explored for a multitude of biological targets, with substitutions at different positions leading to varied activities. austinpublishinggroup.comnih.govresearchgate.net

Research has shown that substituents at positions 4 and 6 of the 1H-indazole scaffold are particularly important for the inhibition of the IDO1 enzyme. mdpi.com In another example, focused on developing inhibitors for fibroblast growth factor receptors (FGFR), introducing a fluorine atom at the 6-position of the indazole ring led to an improvement in both enzymatic activity and cellular potency. nih.gov

For a series of 1H-indazole-3-amine derivatives, the introduction of a piperazine (B1678402) group was found to significantly enhance antiproliferative activity against the K562 cancer cell line compared to analogues with a mercapto acetamide (B32628) group. nih.gov This highlights how modifications, even at positions other than the primary benzene ring, can drastically alter the pharmacological profile. The table below summarizes findings from various studies on substituted indazoles.

| Indazole Series | Target | Position of Substitution | Favorable Substituents | Unfavorable Substituents |

| Indazole-pyrimidine nih.gov | VEGFR-2 | Pyrimidine ring | Amide, Sulfonamide, Methoxy | Alkyl, Halogen |

| 1H-Indazole-3-carboxamide nih.gov | GSK-3β | 5-position | Methoxy | Methyl |

| 1H-Indazol-3-amine nih.gov | FGFR1/2 | 6-position | Fluorine | --- |

| 1H-Indazole derivatives mdpi.com | IDO1 | 4 & 6-positions | (Substituents play a crucial role) | --- |

Stereochemical Considerations in Bioactivity Modulation

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral molecule can exhibit significantly different pharmacological activities. For indazole derivatives, where substitutions can create chiral centers, the absolute configuration can be critical for target engagement.

A study on 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comacs.orgnih.govtriazole derivatives, which act as necroptosis inhibitors, demonstrated the critical impact of absolute configuration. The (S,S)-configured compounds showed potent inhibitory activity against the target RIPK1, whereas the (R)-configured enantiomer was significantly less active, likely because it could not extend into a key hydrophobic pocket of the enzyme. nih.gov

In another area, a highly enantioselective synthesis was developed to create C3-substituted 1H-indazoles with quaternary stereocenters, underscoring the recognized importance of controlling stereochemistry in this class of compounds. pnrjournal.com For the this compound molecule, the carbon of the propanol chain bearing the hydroxyl group is a chiral center. Therefore, it is highly probable that the (R) and (S) enantiomers would display different biological potencies and profiles due to differential interactions with the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net Several QSAR studies have been performed on indazole derivatives to guide the design of more potent molecules.

For instance, 3D-QSAR studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have been conducted. These models generated steric and electrostatic contour maps, which provide a structural framework for designing new inhibitors by indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would be beneficial for activity. acs.org Such models have successfully created a structural framework for designing new inhibitors by highlighting the variables that influence inhibitory potency. acs.org

Another 2D-QSAR analysis was performed on a series of hexahydroindazole derivatives with anti-inflammatory activity. The best model developed showed a strong correlation between the structural features and the biological activity, providing guidelines for the design of more potent anti-inflammatory agents. researchgate.net These studies demonstrate that QSAR is a powerful tool for predicting the activity of new indazole derivatives and for understanding the key physicochemical properties that govern their biological effects. acs.orgresearchgate.net

Future Directions and Research Perspectives for 6 Hydroxy 1h Indazole 7 Propanol Research

Exploration of Unconventional Synthetic Pathways for Complex Derivatives

Future synthetic efforts will likely move beyond traditional methods to embrace more sophisticated and efficient strategies for creating complex derivatives of 6-Hydroxy-1H-indazole-7-propanol. The goal is to generate a diverse chemical library to explore structure-activity relationships (SAR).

C-H Activation and Functionalization: A primary focus will be the direct functionalization of the indazole core and the propanol (B110389) side chain. Transition-metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for site-selective C-H activation. researchgate.netyoutube.com These methods could be adapted to introduce a wide array of functional groups at various positions on the indazole ring, allowing for fine-tuning of the molecule's properties. For instance, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes has been used to create N-aryl-2H-indazoles, a strategy that could be explored to modify the N1 position of the indazole ring. mdpi.comkuleuven.be

Metal-Free Synthesis: To enhance the sustainability and cost-effectiveness of synthesis, metal-free catalytic systems are gaining traction. Reactions mediated by iodine or using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant have been successful in direct aryl C-H amination to form the indazole ring from hydrazone precursors. nih.gov Photocatalytic and electrochemical strategies, which operate under mild conditions, also represent a promising green approach for generating indazole derivatives. nih.gov

Flow Chemistry: The use of flow reactors can offer significant advantages for the synthesis of indazole libraries, including improved safety, reproducibility, and scalability. nih.gov This technology would be particularly useful for the rapid production of multigram quantities of diverse analogs of this compound for extensive preclinical testing.

Building Block Synthesis: A crucial step will be the efficient synthesis of key building blocks, such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole. mdpi.com These halogenated intermediates are versatile handles for introducing complexity at the C7 and C3 positions through palladium-mediated cross-coupling reactions like Suzuki, Sonogashira, and cyanation reactions. mdpi.com This would allow for systematic modification of the 7-propanol side chain and the introduction of diverse substituents at the C3 position to probe their impact on biological activity.

Identification and Validation of Novel Biological Targets and Cellular Pathways

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. youtube.comnih.gov Identifying the specific cellular partners of this compound is a critical step in elucidating its mechanism of action.

Kinase Inhibition: A significant number of FDA-approved drugs containing the indazole moiety, such as Axitinib and Pazopanib, are kinase inhibitors. nih.gov Future research should therefore prioritize screening this compound and its derivatives against a broad panel of kinases. Key targets of interest, based on studies of other indazoles, include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and Fibroblast Growth Factor Receptors (FGFRs) are frequently implicated in cancer and are known targets of indazole compounds. nih.govnih.govnih.gov

Non-Receptor Tyrosine Kinases: Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of kinases involved in T-cell signaling and a potential target for inflammatory diseases. nih.gov

Serine/Threonine Kinases: Mps1, crucial for spindle assembly, and Rho kinase (ROCK), involved in cell contraction and motility, are other promising targets for anticancer and cardiovascular applications, respectively. nih.govyoutube.com

Anti-inflammatory Pathways: Indazole derivatives have demonstrated significant anti-inflammatory activity. nih.govlongdom.org Research should investigate the ability of this compound to modulate key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases, which are involved in the production of prostaglandins (B1171923) and leukotrienes. kuleuven.benih.govnih.gov

Target Validation: Once initial hits are identified through screening, validation is essential. This involves confirming the interaction through orthogonal assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and demonstrating target engagement in a cellular context using techniques like the cellular thermal shift assay (CETSA). Further validation in disease-relevant cell models would confirm that target inhibition translates to a desired phenotypic effect.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Elucidation

To accurately predict clinical efficacy, it is crucial to move beyond traditional 2D cell culture and utilize more physiologically relevant preclinical models.

Advanced In Vitro Models:

3D Spheroids and Organoids: Three-dimensional cell cultures, such as tumor spheroids or patient-derived organoids (PDOs), better mimic the complex cell-cell and cell-matrix interactions of native tissue. nih.govlongdom.orgnih.gov These models are superior for assessing drug efficacy and toxicity and can be used for medium- to high-throughput screening. nih.govnih.gov For a potential anticancer agent, testing on a biobank of PDOs can help predict patient-specific responses. nih.gov

Co-culture Systems: To study the role of the tumor microenvironment or immune cell interactions, co-culture models are invaluable. For instance, tumor organoids can be co-cultured with immune cells (e.g., T-cells, macrophages) to test the efficacy of a compound in an immune-competent setting. nih.gov

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor more faithfully than cell-line-derived xenografts. nih.govrsc.orgorganic-chemistry.org These models are highly predictive of clinical outcomes and are essential for evaluating the in vivo efficacy of lead compounds.

Zebrafish Xenograft Models: For rapid, high-throughput in vivo screening, the zebrafish xenograft model offers a cost-effective and efficient alternative. nih.govresearchgate.net The optical transparency of zebrafish larvae allows for real-time visualization of tumor growth, metastasis, and angiogenesis in response to treatment. nih.govnih.gov

Inflammation Models: To test potential anti-inflammatory activity, a variety of established in vivo models can be used. These include carrageenan-induced paw edema in rats to assess acute inflammation, and more complex models of immune-mediated inflammatory diseases like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis for rheumatoid arthritis. mdpi.comyoutube.com

Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Understand Compound Action

A systems-level understanding of a drug's effect can be achieved by integrating various "omics" technologies. This approach provides a holistic view of the cellular response to a compound, from target engagement to downstream pathway modulation.

Chemoproteomics for Target Deconvolution: This powerful technology is essential for identifying the direct binding partners of a small molecule within the complex cellular proteome. nih.govnih.gov Methods like affinity chromatography coupled with mass spectrometry are used to "fish" for targets. nih.govresearchgate.net Often, a chemical probe—an analog of this compound modified with a reactive group (e.g., photo-affinity label) and a tag (e.g., biotin)—is synthesized for this purpose. nih.govnih.gov Label-free methods, such as the cellular thermal shift assay (CETSA) and limited proteolysis (LiP-MS), can also identify target engagement by observing changes in protein stability upon drug binding. nih.govrsc.org

Metabolomics for Mechanism of Action: By comprehensively profiling the small-molecule metabolites in a cell or tissue, metabolomics can reveal how a compound alters cellular metabolism. nih.govyoutube.com This is particularly useful for understanding a drug's mechanism of action and identifying potential off-target effects. acs.org For example, a depletion of NAD+ and an accumulation of glycolytic intermediates upon treatment could suggest that the compound targets NAD+ biosynthesis. acs.org

Multi-Omics Integration: The true power of these technologies lies in their integration. researchgate.netyoutube.com Combining proteomics data (identifying the target protein) with metabolomics data (showing the effect on a metabolic pathway) and transcriptomics data (showing changes in gene expression) can build a comprehensive and robust model of the compound's mechanism of action. mdpi.com This integrated approach is crucial for identifying pharmacodynamic biomarkers that can be used to monitor drug activity in later clinical trials.

Rational Design and Synthesis of Next-Generation Indazole-Based Chemical Probes and Lead Compounds

The initial findings from biological screening and "omics" studies will fuel the rational design of improved, next-generation compounds. This iterative process aims to enhance potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for instance, at the N1, C3, and C6 positions, and on the C7-propanol chain—and assessing the biological activity of each new analog, a detailed SAR can be established. nih.govnih.govnih.gov This knowledge is critical for understanding which structural features are essential for target binding and activity.

Computational Modeling: Molecular docking and other computational methods can provide valuable insights into how the indazole derivatives bind to their protein targets. nih.govnih.govlongdom.org These models can predict binding poses and energies, helping to prioritize which analogs to synthesize. Density Functional Theory (DFT) can also be used to understand the electronic properties of the molecules and their potential interactions. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is an alternative approach where small molecular fragments are screened for weak binding to the target. kuleuven.benih.govnih.govyoutube.com Once identified, these fragments can be grown or linked together to build a more potent lead compound. youtube.com The indazole core itself could be considered a starting fragment, which is then elaborated upon based on structural information of the target's binding site.

Synthesis of Chemical Probes: The rational design process also includes the synthesis of high-quality chemical probes. These are highly potent and selective molecules designed not as drugs, but as tools to interrogate biological systems. For example, a highly selective inhibitor can be used to validate a target's role in a specific cellular pathway. Additionally, probes can be functionalized with tags (e.g., fluorescent dyes, biotin) for use in imaging studies or proteomic experiments to confirm target engagement and localization within the cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.